molecular formula C16H19N3O3 B5811689 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B5811689
M. Wt: 301.34 g/mol
InChI Key: BEGUYHPJFKVJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide, also known as EPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been shown to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been shown to enhance plant growth and improve crop yield in agricultural studies. However, the biochemical and physiological effects of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide in humans are not fully understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. In addition, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. However, one limitation of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide in lab experiments is the lack of understanding of its biochemical and physiological effects in humans.

Future Directions

There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects in humans. Another direction is to explore its potential applications in the development of new drugs for the treatment of inflammatory diseases. In addition, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide could be further studied for its potential use in agriculture and materials science. Overall, the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has the potential to lead to new discoveries and applications in various fields.

Synthesis Methods

The synthesis of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxyaniline. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. In agriculture, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been studied for its ability to enhance plant growth and improve crop yield. In materials science, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-ethoxyphenyl)acetamide has been investigated for its potential use as a precursor for the synthesis of novel organic materials.

properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-22-14-8-6-5-7-13(14)18-15(20)10-19-12(3)9-11(2)17-16(19)21/h5-9H,4,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGUYHPJFKVJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

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